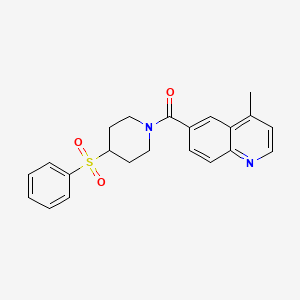
(4-Methylquinolin-6-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylquinolin-6-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone, also known as MPMP, is a chemical compound that has been studied for its potential use in various scientific research applications.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Applications
One of the significant applications of quinoline derivatives is in the development of anticancer and antimicrobial agents. For instance, quinoline derivatives have been synthesized and characterized, exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022). These derivatives, synthesized through a sequence of Povarov cycloaddition reaction and N-furoylation processes, underline the versatility of quinoline-based compounds in therapeutic research.
Neurotransmitter Transporter Imaging
Another application area is in the development of imaging agents for neurotransmitter transporters in the brain. Sulfur-containing compounds targeting the vesicular acetylcholine transporter (VAChT) have been synthesized, showing high binding affinities and selectivity, making them potential candidates for imaging applications in neurological studies (Luo et al., 2018). These compounds' ability to cross the blood-brain barrier and target specific neurotransmitter systems highlights the potential of quinoline derivatives in neuroimaging and the study of neurological diseases.
Antioxidant, Antifungal, and Antibacterial Activities
Quinoline derivatives have also been explored for their antioxidant, antifungal, and antibacterial activities. A series of arylsulfonamide-based quinolines demonstrated significant antibacterial and antifungal effects, with some compounds showing prominent free radical scavenging activities (Kumar & Vijayakumar, 2017). These findings suggest the potential of quinoline derivatives in treating infections and oxidative stress-related conditions.
Chemical Synthesis and Structural Analysis
In chemical research, quinoline derivatives have been used for structural exploration and synthesis studies. For example, novel bioactive heterocycles have been synthesized, with their structures fully characterized by various spectroscopic methods, contributing to the understanding of their chemical properties and potential applications in drug development (Prasad et al., 2018).
Mécanisme D'action
Quinolines
Quinoline derivatives are known to possess a wide range of pharmacological properties, including antimalarial, antibacterial, antifungal, anti-inflammatory, and anticancer activities . The 4-methylquinolin-6-yl moiety of the compound might contribute to these activities.
Piperidines
Piperidine is a heterocyclic organic compound that is often used as a building block in the synthesis of various pharmaceuticals. Piperidine derivatives have been found to exhibit a variety of biological activities, including analgesic, antihistaminic, antiviral, and antipsychotic effects .
Sulfonyl groups
The presence of a sulfonyl group (SO2) in a molecule can significantly affect its pharmacokinetic properties. Sulfonyl groups are often used in drug design to improve a compound’s metabolic stability, increase its lipophilicity, or enhance its ability to bind to its target .
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(4-methylquinolin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-9-12-23-21-8-7-17(15-20(16)21)22(25)24-13-10-19(11-14-24)28(26,27)18-5-3-2-4-6-18/h2-9,12,15,19H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXVIKRGAXJYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylquinolin-6-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

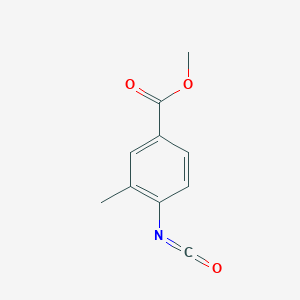

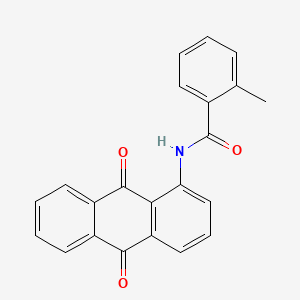
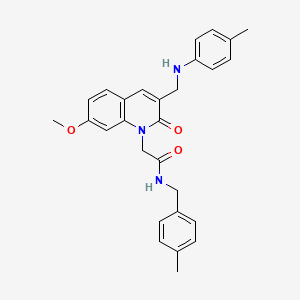
![2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2953148.png)
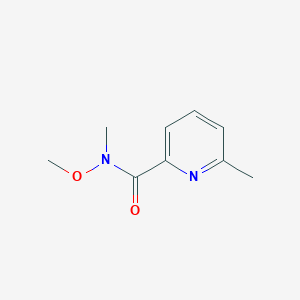

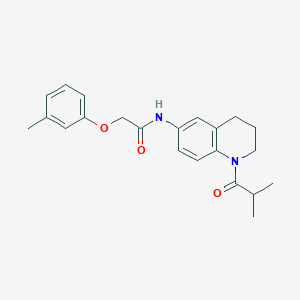
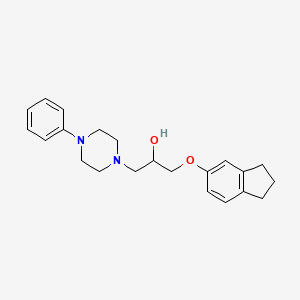
methanone](/img/structure/B2953157.png)
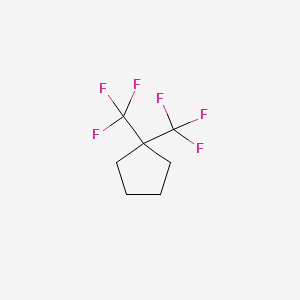
![(2E)-2-{[(3,5-dimethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2953161.png)
![1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2953163.png)
![N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide](/img/structure/B2953164.png)